1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea
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Overview
Description
1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea is a synthetic organic compound characterized by the presence of a urea linkage and two distinct functional groups: a dimethoxyphenyl group and a tetrahydrofuran-2-yl group
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea typically involves the reaction of 2,4-dimethoxyaniline with an isocyanate derivative, followed by the introduction of the tetrahydrofuran-2-yl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the urea linkage. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the tetrahydrofuran moiety are replaced by other groups. .
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding of its functional groups to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea can be compared with similar compounds such as:
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
2,2,5,5-Tetramethyltetrahydrofuran: A non-polar ether solvent with unique solvation properties.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10(13-5-4-8-21-13)16-15(18)17-12-7-6-11(19-2)9-14(12)20-3/h6-7,9-10,13H,4-5,8H2,1-3H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJNPTCPMKHASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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